1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H12ClFN2O and its molecular weight is 338.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyridine Derivatives : A study by Al-Issa (2012) describes the synthesis of a series of pyridine and fused pyridine derivatives through reactions involving similar pyridine carbonitriles. This includes the creation of isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and pyrazolo-[3,4-b]-pyridine derivatives, showcasing the compound's versatility in forming complex heterocyclic structures (Al-Issa, 2012).
Functional Derivatives : Research by Azuma et al. (2003) explores reactions of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with alkyl- and arylamines to generate a range of 4-alkylamino- and 4-arylamino-3-pyridinecarbonitriles, indicating the functional versatility of these compounds (Azuma, Morone, Nagayama, Kawamata, & Sato, 2003).
Heterocyclic Chemistry Applications
Novel Compounds Synthesis : Khalifa et al. (2017) report on the synthesis of novel compounds involving pyridine carbonitriles, highlighting the compound's role in developing new chemical entities with potential biological activities (Khalifa, Al-Omar, & Ali, 2017).
Corrosion Inhibitors : Dandia et al. (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation, exploring their efficacy as corrosion inhibitors for mild steel in acidic conditions. This application showcases the industrial potential of pyridine carbonitriles in material science (Dandia, Gupta, Singh, & Quraishi, 2013).
Optical and Electronic Properties : Zedan, El-Taweel, and El-Menyawy (2020) investigated the thermal, structural, optical, and diode characteristics of pyridine derivatives, revealing insights into their potential use in electronic and photonic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-16-6-1-13(2-7-16)12-23-18(10-5-15(11-22)19(23)24)14-3-8-17(21)9-4-14/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHWGZOZBHHZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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